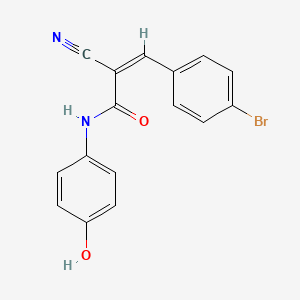
N-(3-methylphenyl)-5-nitro-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been used as an antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and has been used in both human and veterinary medicine. Furazolidone has been shown to have broad-spectrum antimicrobial activity, making it useful in the treatment of a variety of bacterial and protozoal infections.
作用机制
The exact mechanism of action of Furazolidone is not well understood, but it is believed to work by inhibiting bacterial and protozoal enzymes involved in energy metabolism. This leads to a decrease in ATP production, which ultimately results in the death of the microorganism. Furazolidone has been shown to be effective against both aerobic and anaerobic bacteria, making it a useful broad-spectrum antimicrobial agent.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This has led to the use of Furazolidone in the treatment of depression and anxiety disorders. Furazolidone has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of various infections.
实验室实验的优点和局限性
Furazolidone has a number of advantages and limitations for use in laboratory experiments. One advantage is its broad-spectrum antimicrobial activity, which makes it useful for the treatment of a wide range of infections. Another advantage is its relatively low cost and availability. However, Furazolidone has a number of limitations, including its potential toxicity to humans and animals. It can also be difficult to obtain in pure form, which can make it difficult to use in laboratory experiments.
未来方向
There are a number of future directions for research involving Furazolidone. One area of research is the development of new formulations and delivery methods for Furazolidone, which could improve its efficacy and reduce its potential toxicity. Another area of research is the development of new antimicrobial agents based on the structure of Furazolidone. Finally, further research is needed to better understand the mechanism of action of Furazolidone and its potential use in the treatment of various infections.
合成方法
The synthesis of Furazolidone involves the reaction of 3-methyl-4-nitrophenol with furfural in the presence of a catalyst such as hydrochloric acid. The resulting product is then reduced using sodium borohydride to yield Furazolidone. The synthesis of Furazolidone has been well documented in the literature, and the process is relatively straightforward.
科学研究应用
Furazolidone has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of bacteria and protozoa. It has been used in the treatment of various infections, including urinary tract infections, gastrointestinal infections, and respiratory infections. Furazolidone has also been studied for its potential use in the treatment of Helicobacter pylori infections, which are a major cause of peptic ulcers.
属性
IUPAC Name |
N-(3-methylphenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-3-2-4-9(7-8)13-12(15)10-5-6-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPHPQCJKBPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-5-nitrofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)





![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)
![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)

![3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)

![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)
![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)